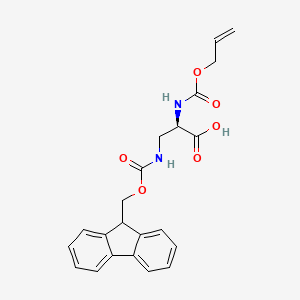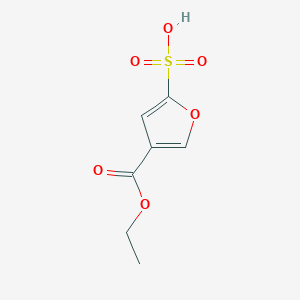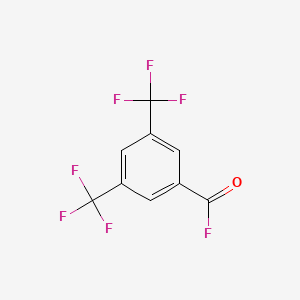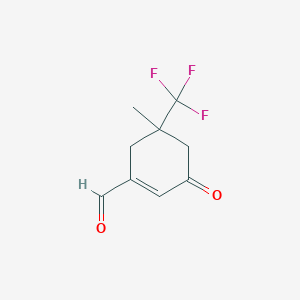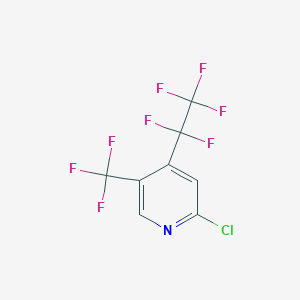
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% (4-CTTP) is a highly fluorinated pyridine derivative with a broad range of applications in both scientific research and industry. It is a colorless liquid with a pungent odor, and is soluble in common organic solvents such as methanol, ethanol, and dimethylsulfoxide. It has been used as a ligand in organometallic chemistry and as a reagent in organic synthesis. In addition, 4-CTTP has found use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is widely used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% has been used in the synthesis of polymers and in the preparation of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is not fully understood. However, it is believed that its unique properties are due to its highly fluorinated structure. The fluorine atoms in the molecule have strong electron-withdrawing properties, which makes it an effective ligand in organometallic chemistry and a reagent in organic synthesis. In addition, the fluorine atoms are highly electronegative, which makes it an effective catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are not well understood. However, it is believed that its unique properties may have a variety of effects on the body. In particular, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to modulate the activity of enzymes and receptors, and may also be able to interact with cell membranes. In addition, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to interact with DNA and RNA, and may also be able to modulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments include its high purity, its low cost, and its availability in a variety of solvents. In addition, it is a highly fluorinated molecule, which makes it an effective ligand and reagent in organometallic and organic synthesis. However, there are some limitations to using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments. For example, it is a highly volatile compound, which can make it difficult to handle and store. In addition, it is a highly reactive compound, which can make it difficult to control the reaction conditions.
Orientations Futures
The future directions for 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are numerous. For example, further research could be conducted to better understand its biochemical and physiological effects on the body. In addition, further research could be conducted to improve its synthesis methods, as well as to develop new applications for it in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, further research could be conducted to develop new methods for its use in the synthesis of polymers and metal-organic frameworks. Finally, further research could be conducted to improve its handling and storage, and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% can be synthesized in a variety of ways. The most common method is the reaction of 4-chloropyridine with trifluoromethyltrimethylsilane in the presence of a palladium catalyst, followed by aqueous workup. This method yields 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in high yields and with high purity. Other methods for the synthesis of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% involve the reaction of 4-chloropyridine with trifluoromethyltrimethylchlorosilane, or the reaction of 4-chloropyridine with trifluoromethyltrimethoxysilane.
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9ClF12N/c10-3-1(6(11,12)13)4(8(17,18)19)23-5(9(20,21)22)2(3)7(14,15)16 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOQQBRYHPDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF12N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

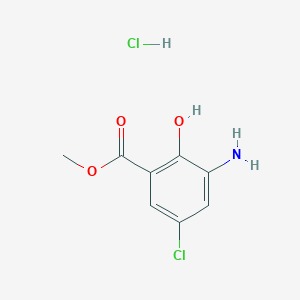

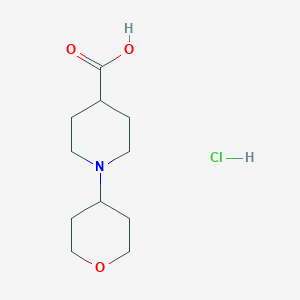

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
